molecular formula C9H9F3N2 B12963881 1H-Isoindol-5-amine, 2,3-dihydro-6-(trifluoromethyl)-

1H-Isoindol-5-amine, 2,3-dihydro-6-(trifluoromethyl)-

Cat. No.: B12963881
M. Wt: 202.18 g/mol
InChI Key: ZMUHZWNSJITLOM-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)isoindolin-5-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an isoindolin-5-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylating agents such as CF₃SO₂Na (sodium trifluoromethanesulfinate) under metal-free conditions . The reaction is carried out in the presence of a suitable solvent, often at elevated temperatures, to achieve the desired product.

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)isoindolin-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)isoindolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalysts, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.

Scientific Research Applications

6-(Trifluoromethyl)isoindolin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and developing new biochemical assays.

    Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)isoindolin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)isoindoline: Similar structure but with the trifluoromethyl group at a different position.

    6-(Trifluoromethyl)indoline: Similar structure but with an indoline core instead of isoindoline.

    6-(Trifluoromethyl)isoindole: Similar structure but with an isoindole core.

Uniqueness

6-(Trifluoromethyl)isoindolin-5-amine is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-isoindol-5-amine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)7-1-5-3-14-4-6(5)2-8(7)13/h1-2,14H,3-4,13H2

InChI Key

ZMUHZWNSJITLOM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CN1)N)C(F)(F)F

Origin of Product

United States

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